methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)
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Overview
Description
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl) is a complex organic compound. It features multiple functional groups, including azido, benzyloxy, and methoxybenzyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, azidation, and glycosylation reactions. Each step requires specific reagents and conditions to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions at the benzyloxy or methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of azido groups would yield amines, while oxidation of alcohols would yield aldehydes or ketones.
Scientific Research Applications
This compound’s unique structure makes it valuable in several research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for drug development, particularly in targeting specific biological pathways.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The azido groups could participate in click chemistry reactions, forming stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-tetrahydro-2H-pyran-3-yl): Similar structure but lacks the p-tolylthio group.
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-tetrahydro-2H-pyran-3-yl): Similar structure but lacks the methoxybenzyl groups.
Uniqueness
The presence of multiple azido, benzyloxy, and methoxybenzyl groups, along with the p-tolylthio group, makes this compound unique
Biological Activity
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound features multiple functional groups including azido and benzyloxy moieties which are known to influence biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.
Molecular Formula:
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example:
- ALK5 Inhibition : Compounds related to tetrahydro-pyran structures have shown to inhibit ALK5 autophosphorylation and cell activity with IC50 values in the nanomolar range. This inhibition is linked to the modulation of TGF-beta signaling pathways which are critical in tumor progression .
- Antitumor Efficacy : In vivo studies have demonstrated that derivatives of tetrahydro-pyran can significantly inhibit tumor growth in xenograft models without causing noticeable toxicity .
Anti-inflammatory Activity
Research has shown that modifications in the structure can enhance anti-inflammatory properties. For instance:
- Cyclooxygenase Inhibition : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. Molecular docking studies suggest that these compounds can effectively bind to COX enzymes and exhibit higher inhibition rates compared to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The structure of methyl (2S,3S,4S,5R,6R)-3-(...) plays a vital role in its biological activity:
- Functional Groups : The presence of azido and benzyloxy groups enhances lipophilicity and may improve cell membrane permeability.
- Stereochemistry : The specific stereochemistry of the compound is essential for its interaction with biological targets and can significantly affect its potency and selectivity.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Pluramycin Antibiotics : These compounds have been shown to intercalate into DNA and exhibit anticancer activity against various cancer cell lines .
- Gentiopicroside Derivatives : Modifications on gentiopicroside have resulted in derivatives with enhanced anti-inflammatory activity through targeted inhibition of COX enzymes .
Properties
Molecular Formula |
C78H84N6O17S |
---|---|
Molecular Weight |
1409.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-5-azido-4-[(4-methoxyphenyl)methoxy]-2-[(4-methoxyphenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-azido-6-[(4-methoxyphenyl)methoxymethyl]-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C78H84N6O17S/c1-51-26-40-62(41-27-51)102-78-66(82-84-80)70(94-48-58-32-38-61(88-4)39-33-58)68(64(98-78)50-91-43-57-30-36-60(87-3)37-31-57)99-77-74(96-47-55-24-16-9-17-25-55)71(95-46-54-22-14-8-15-23-54)72(73(101-77)75(85)89-5)100-76-65(81-83-79)69(93-45-53-20-12-7-13-21-53)67(92-44-52-18-10-6-11-19-52)63(97-76)49-90-42-56-28-34-59(86-2)35-29-56/h6-41,63-74,76-78H,42-50H2,1-5H3/t63-,64-,65-,66-,67-,68?,69-,70-,71+,72+,73+,74-,76-,77-,78?/m1/s1 |
InChI Key |
SVVMBDDIXGRPJM-FITZIESDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2[C@@H]([C@H](C([C@H](O2)COCC3=CC=C(C=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COCC6=CC=C(C=C6)OC)OCC7=CC=CC=C7)OCC8=CC=CC=C8)N=[N+]=[N-])OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=C(C=C1)OC)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)OC)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COCC6=CC=C(C=C6)OC)OCC7=CC=CC=C7)OCC8=CC=CC=C8)N=[N+]=[N-])OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=C(C=C1)OC)N=[N+]=[N-] |
Origin of Product |
United States |
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